molecular formula C20H23N5OS B2556305 6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775544-33-6

6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2556305
CAS No.: 1775544-33-6
M. Wt: 381.5
InChI Key: STUXFNGGNCGXKA-UHFFFAOYSA-N
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Description

6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a high-purity synthetic small molecule designed for preclinical research and development. This compound features a complex pyrazolo[1,5-a]pyrazine core, a versatile scaffold known for its potential in modulating various biological targets. The structure is further elaborated with a 4-(methylsulfanyl)phenyl group, a motif present in compounds with diverse pharmacological profiles , and a pyrrolidin-1-yl moiety, which can influence the molecule's physicochemical properties and receptor binding affinity. The specific mechanism of action and primary molecular targets for this compound are areas of active investigation. Researchers are exploring its potential applications, particularly in the field of oncology and kinase signaling pathways, given the known involvement of pyrazine derivatives in these areas. Its research value lies in its use as a key chemical probe to study cellular processes and validate new therapeutic targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate laboratory safety protocols, including the use of personal protective equipment.

Properties

IUPAC Name

6-methyl-N-[(4-methylsulfanylphenyl)methyl]-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-14-13-25-18(19(22-14)24-9-3-4-10-24)11-17(23-25)20(26)21-12-15-5-7-16(27-2)8-6-15/h5-8,11,13H,3-4,9-10,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUXFNGGNCGXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)SC)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Parameter Optimal Value Yield Impact Source
Catalyst Dilute HCl or H2SO4 +74%
Solvent Ethanol High purity
Temperature 130°C Maximizes cyclization
Atmosphere O2 (1 atm) 94% yield

For example, heating 4-amino-3-methylpyrazole with ethyl 3-oxo-3-phenylpropanoate in ethanol containing 6 equivalents of acetic acid under oxygen yields the pyrazolo[1,5-a]pyrazine intermediate.

Functionalization at Position 4: Introduction of Pyrrolidin-1-yl Group

The pyrrolidine moiety is introduced via palladium-catalyzed Buchwald–Hartwig amination or nucleophilic aromatic substitution (SNAr). A method from PMC9415947 demonstrates reductive amination using sodium triacetoxyborohydride:

Procedure :

  • Oxidize the pyrazolo[1,5-a]pyrazine-4-ol intermediate to a ketone using Dess–Martin periodinane.
  • React with pyrrolidine in dichloromethane under inert atmosphere.
  • Reduce the imine intermediate with NaBH4 to afford the 4-pyrrolidin-1-yl derivative (84% yield).

Carboxamide Formation at Position 2

The carboxylic acid precursor is activated as an acid chloride or mixed anhydride before coupling with [4-(methylsulfanyl)phenyl]methanamine. Key findings from ACS Omega highlight:

  • Coupling Agents : HATU or EDCI/HOBt improve yields to >80%.
  • Solvent Effects : Dimethylformamide (DMF) enhances solubility of polar intermediates.

N-Alkylation with [4-(Methylsulfanyl)phenyl]methyl Group

Introducing the methylsulfanylbenzyl group involves two approaches:

  • Direct Alkylation : Treat the carboxamide with 4-(methylsulfanyl)benzyl bromide and K2CO3 in acetonitrile (65–72% yield).
  • Reductive Amination : Condense 4-(methylsulfanyl)benzaldehyde with the amine intermediate using NaBH3CN in methanol (58% yield).

Critical Analysis of Methodologies

Comparative Yield Data

Step Method Yield (%) Limitations
Core Formation Acid-catalyzed cyclization 94 Requires O2 atmosphere
4-Amination Reductive amination 84 Sensitive to moisture
2-Amidation HATU-mediated coupling 82 High reagent cost
N-Alkylation SN2 displacement 72 Competing elimination

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities or functional motifs with the target molecule:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide Pyrazolo[1,5-a]pyrazine - 6-methyl
- 4-oxo
- N-(furan-2-ylmethyl)
272.26 Supplier-listed; no activity data provided
6-(Methylsulfanyl)-1-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine - 6-methylsulfanyl
- N-isopropyl
- 1-phenyl
299.39 Structural analog with sulfur substituent
Methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate Pyrazolo[1,5-a]pyrazine - 3-nitro
- 4-carboxylate methyl ester
Not specified Synthetic intermediate; nitro group for reactivity studies
5-(1H-Indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine derivatives Pyrazolo[1,5-a]pyrimidine - Morpholine
- Indole substituents
~450–500 Antimicrobial screening candidates

Key Observations:

Core Heterocycle Differences: Pyrazolo[1,5-a]pyrazine (target compound) vs. pyrazolo[3,4-d]pyrimidine (): The pyrazine core (two nitrogen atoms in a six-membered ring) differs from pyrimidine (three nitrogen atoms), affecting electronic properties and binding interactions .

Substituent Effects :

  • Methylsulfanyl vs. Furylmethyl : The methylsulfanyl group in the target compound may offer stronger hydrophobic interactions compared to the furan ring in ’s analog, which contains oxygen for hydrogen bonding .
  • Pyrrolidine vs. Morpholine : Pyrrolidine (five-membered ring) is less polar than morpholine (six-membered ring with oxygen), which could influence membrane permeability and metabolic stability .

Synthetic Accessibility :

  • Bromination and nitration at position 3 of pyrazolo[1,5-a]pyrazine () suggest that functionalization of the target compound’s core is feasible for further derivatization .
  • The carboxamide group in the target molecule is structurally analogous to intermediates in , where hydrogenation and amidation steps are employed .

Research Findings and Implications

  • Antimicrobial Potential: Pyrazolo[1,5-a]pyrimidine derivatives with benzenesulfonyl groups () showed moderate antimicrobial activity, suggesting that the target compound’s methylsulfanyl and pyrrolidine groups might enhance similar properties .
  • Kinase Inhibition : Morpholine-containing pyrazolo[1,5-a]pyrimidines () are often explored as kinase inhibitors. The target compound’s pyrrolidine group could mimic morpholine’s role in binding ATP pockets .

Q & A

Q. What are the optimal reaction conditions for synthesizing the target compound?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors (e.g., pyrazolo-pyrazine cores) followed by functionalization. Key steps include:

  • Amide coupling : Use of ethanol as a solvent under reflux (60–80°C) for 2–12 hours, as seen in pyrazoline derivatives .
  • Substituent introduction : Reaction with N-arylsubstituted α-chloroacetamides or chalcone-based intermediates in inert atmospheres (e.g., nitrogen) to minimize side reactions .
  • Catalysts : EDCI/HCl for carboxylate activation in amide bond formation, achieving yields up to 85% in optimized cases . Post-synthesis, purification via column chromatography (silica gel) or recrystallization (isopropyl alcohol) is critical for isolating high-purity products .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • 1H NMR : Essential for confirming substituent positions (e.g., pyrrolidin-1-yl protons at δ 2.5–3.5 ppm) and methylsulfanyl groups (δ 2.1–2.3 ppm) .
  • LC-MS : Validates molecular weight (e.g., observed m/z ~456.1 for related pyrazolo-pyrazine derivatives) .
  • Chromatographic-mass spectrometry : Resolves N- vs. O-substituted isomers, as demonstrated in similar pyrimidinone syntheses .

Q. How can researchers optimize purity during purification?

  • Recrystallization : Isopropyl alcohol is effective for obtaining white/light-yellow crystals with sharp melting points, as shown in pyrazolo[3,4-d]pyrimidinone derivatives .
  • Column chromatography : Use gradient elution (hexane/ethyl acetate) to separate closely related byproducts, particularly for chalcone-based intermediates .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in pyrrolidin-1-yl substitution?

The pyrrolidin-1-yl group’s nucleophilicity drives regioselective attacks at electron-deficient pyrazine carbons. Computational studies (e.g., DFT) can model charge distribution, while experimental data (e.g., X-ray crystallography) validate substitution patterns. Evidence from pyrazolo[1,5-a]pyrimidines suggests steric hindrance from bulky groups (e.g., trifluoromethyl) influences site selectivity .

Q. How do structural analogs compare in biological activity?

  • Enzyme inhibition : Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups show enhanced cholinesterase and monoamine oxidase inhibition due to hydrophobic interactions .
  • Antimicrobial activity : Chalcone-pyrazoline hybrids with chlorophenyl substituents exhibit biofilm disruption, suggesting the methylsulfanyl group in the target compound may confer similar properties . Comparative studies require docking simulations (e.g., AutoDock Vina) and enzymatic assays to map structure-activity relationships .

Q. How can contradictory yield data across studies be resolved?

Discrepancies often arise from:

  • Reaction time : Extended reflux (12+ hours) improves chalcone cyclization but risks decomposition .
  • Catalyst loading : EDCI excess (>1.2 equiv.) in amide couplings reduces yields due to side reactions . Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., temperature, solvent polarity) .

Q. What in silico strategies predict biological targets for this compound?

  • Pharmacophore modeling : Aligns the compound’s pyrazolo-pyrazine core and methylsulfanyl group with known kinase inhibitors (e.g., JAK2, EGFR) .
  • Molecular dynamics : Simulates binding stability in enzyme active sites (e.g., cyclooxygenase-2) using analogs like diclofenac derivatives .
  • ADMET prediction : Tools like SwissADME assess bioavailability, highlighting the pyrrolidin-1-yl group’s role in solubility .

Methodological Notes

  • Synthesis scalability : Lab-scale protocols (e.g., 5 mmol reactions in ethanol ) can be adapted to flow chemistry for reproducibility .
  • Data validation : Cross-reference NMR shifts with PubChem’s computed spectra (Lexichem TK 2.7.0) to confirm assignments .

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